molecular formula C27H30FN3O3S B12156160 Ethyl 4-((2-benzamido-4,5-dimethylthiophen-3-yl)(3-fluorophenyl)methyl)piperazine-1-carboxylate

Ethyl 4-((2-benzamido-4,5-dimethylthiophen-3-yl)(3-fluorophenyl)methyl)piperazine-1-carboxylate

Cat. No.: B12156160
M. Wt: 495.6 g/mol
InChI Key: JCDMSENLGNDTGH-UHFFFAOYSA-N
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Description

Ethyl 4-((2-benzamido-4,5-dimethylthiophen-3-yl)(3-fluorophenyl)methyl)piperazine-1-carboxylate is a structurally complex small molecule featuring a piperazine core substituted with a benzamido-thiophene moiety and a 3-fluorophenyl group.

Properties

Molecular Formula

C27H30FN3O3S

Molecular Weight

495.6 g/mol

IUPAC Name

ethyl 4-[(2-benzamido-4,5-dimethylthiophen-3-yl)-(3-fluorophenyl)methyl]piperazine-1-carboxylate

InChI

InChI=1S/C27H30FN3O3S/c1-4-34-27(33)31-15-13-30(14-16-31)24(21-11-8-12-22(28)17-21)23-18(2)19(3)35-26(23)29-25(32)20-9-6-5-7-10-20/h5-12,17,24H,4,13-16H2,1-3H3,(H,29,32)

InChI Key

JCDMSENLGNDTGH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(C2=CC(=CC=C2)F)C3=C(SC(=C3C)C)NC(=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((2-benzamido-4,5-dimethylthiophen-3-yl)(3-fluorophenyl)methyl)piperazine-1-carboxylate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is used to form carbon-carbon bonds between the thiophene and fluorophenyl groups . This reaction is catalyzed by palladium and requires a boron reagent, such as an organoboron compound, under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale application of the Suzuki–Miyaura coupling reaction, followed by purification steps such as crystallization or chromatography to isolate the desired product. The reaction conditions would be optimized for yield and purity, with careful control of temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((2-benzamido-4,5-dimethylthiophen-3-yl)(3-fluorophenyl)methyl)piperazine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the piperazine ring can be reduced to form alcohols.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

Ethyl 4-((2-benzamido-4,5-dimethylthiophen-3-yl)(3-fluorophenyl)methyl)piperazine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-((2-benzamido-4,5-dimethylthiophen-3-yl)(3-fluorophenyl)methyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related piperazine-carboxylate derivatives, focusing on synthetic yields, molecular features, and inferred biological activities.

Key Structural and Functional Insights:

Synthetic Efficiency :

  • Compounds with simpler substituents (e.g., thiazole in 10a or indole in 304f [[12]) achieve higher yields (>85%), while those with bulky groups (e.g., quinazoline in or pyrazole in ) show reduced yields (<50%). The target compound’s benzamido-thiophene and dual aryl groups may necessitate multi-step synthesis, likely lowering efficiency.

Fluorophenyl vs. Other Aryl Groups: The 3-fluorophenyl group in the target compound and 10a enhances lipophilicity and metabolic stability compared to bromophenyl or non-fluorinated analogs. Fluorination is a common strategy to optimize pharmacokinetics in drug design .

Piperazine Modifications :

  • Ethyl carboxylate (target compound, 10a , 304f ) improves aqueous solubility compared to tert-butyl or acetylated derivatives . Piperazine’s conformational flexibility aids in receptor binding, as seen in kinase inhibitors .

Biological Implications: Thiophene and thiazole rings (target compound, 10a) are associated with kinase inhibition, while indole (304f) and pyridazinone derivatives may target neurological or inflammatory pathways. The target compound’s benzamido group could engage in hydrogen bonding, mimicking ATP-binding motifs in kinases .

Biological Activity

Ethyl 4-((2-benzamido-4,5-dimethylthiophen-3-yl)(3-fluorophenyl)methyl)piperazine-1-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthetic pathways, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a piperazine ring substituted with a benzamido group, a dimethylthiophene moiety, and a fluorophenyl substituent. The molecular formula is C21H27N3O4SC_{21}H_{27}N_{3}O_{4}S with a molecular weight of approximately 401.53 g/mol.

Synthetic Routes

The synthesis typically involves several key steps:

  • Formation of the Benzamido Intermediate : Acylation of 2-amino-4,5-dimethylthiophene with benzoyl chloride.
  • Alkylation of Piperazine : Alkylation with ethyl bromoacetate under basic conditions.
  • Esterification : Final esterification with ethyl chloroformate to yield the target compound.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits promising antimicrobial activity . The mechanism may involve interactions with bacterial cell membranes or specific enzymatic pathways, although detailed mechanisms remain to be elucidated.

Anticancer Activity

Research indicates that this compound may possess anticancer properties . In vitro studies have demonstrated its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The presence of the benzamido group is hypothesized to facilitate hydrogen bonding with biological targets, enhancing its efficacy against tumor cells.

Case Studies

  • Study on Cell Lines : A study evaluated the cytotoxic effects of this compound on K562 leukemia cells, where it displayed significant apoptotic activity at specific concentrations. The results indicated a dose-dependent response, suggesting potential for therapeutic use in hematological malignancies .
  • In Vivo Efficacy : In animal models, the compound showed promising results in delaying tumor growth in xenograft models, indicating its potential as an effective anticancer agent.

The biological activity is likely mediated through several pathways:

  • Receptor Binding : Interaction studies have shown that the compound can bind to specific receptors involved in cell signaling pathways related to cancer and infection.
  • Enzyme Inhibition : It may act as an inhibitor of key enzymes involved in metabolic processes within cancer cells or pathogens .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameBiological ActivityKey Features
Compound AAnticancerContains a thiophene moiety similar to our compound
Compound BAntimicrobialFeatures a piperazine ring like our compound
Ethyl 4-((2-benzamido...)Anticancer & AntimicrobialUnique combination of benzamido and fluorophenyl groups

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